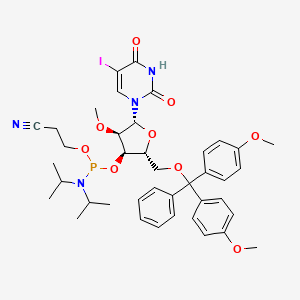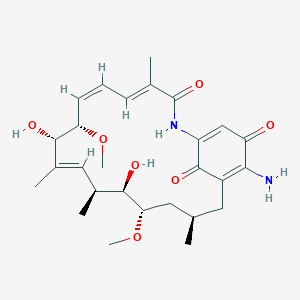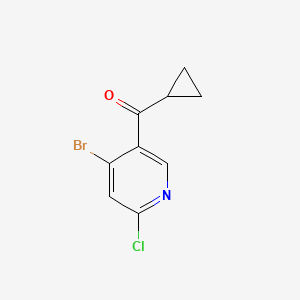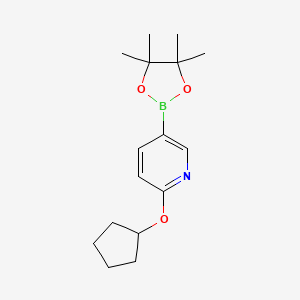
5'-O-DMTr-2'-O-methyl-5-iodouridine-3'-CEN-phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-DMTr-2’-O-methyl-5-iodouridine-3’-CEN-phosphoramidite is a nucleoside phosphoramidite containing an iodouridine nucleoside with a 2’-O-methyl group. This compound is primarily used in the synthesis of special oligonucleotides, which are short DNA or RNA molecules that have a wide range of applications in research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-2’-O-methyl-5-iodouridine-3’-CEN-phosphoramidite typically involves the protection of the hydroxyl groups of the nucleoside, followed by iodination and methylationThe reaction conditions often include the use of organic solvents and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis machines and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-DMTr-2’-O-methyl-5-iodouridine-3’-CEN-phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Coupling Reactions: It is commonly used in coupling reactions to form oligonucleotides.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and oxidizing agents like iodine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are modified oligonucleotides, which can be used in various applications, including genetic research and therapeutic development .
Applications De Recherche Scientifique
5’-O-DMTr-2’-O-methyl-5-iodouridine-3’-CEN-phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in the development of probes and primers for PCR and other molecular biology techniques.
Medicine: Utilized in the design of antisense oligonucleotides and siRNA for gene therapy.
Industry: Applied in the production of diagnostic kits and therapeutic agents
Mécanisme D'action
The compound exerts its effects by incorporating into oligonucleotides, which can then interact with specific nucleic acid sequences. This interaction can inhibit or modify the expression of target genes. The molecular targets and pathways involved include RNA interference and antisense mechanisms, which are crucial for gene regulation and therapeutic interventions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-DMTr-2’-O-methyl-uridine-3’-Methoxy-phosphoramidite: Similar in structure but lacks the iodine atom.
5’-O-DMTr-2’-O-MOE-inosine-3’-P-methyl-phosphonamidite: Contains a different nucleoside base and is used for similar applications
Uniqueness
5’-O-DMTr-2’-O-methyl-5-iodouridine-3’-CEN-phosphoramidite is unique due to the presence of the iodine atom, which allows for specific modifications and interactions that are not possible with other similar compounds. This makes it particularly valuable for creating specialized oligonucleotides with unique properties .
Propriétés
Formule moléculaire |
C40H48IN4O9P |
|---|---|
Poids moléculaire |
886.7 g/mol |
Nom IUPAC |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H48IN4O9P/c1-26(2)45(27(3)4)55(52-23-11-22-42)54-35-34(53-38(36(35)50-7)44-24-33(41)37(46)43-39(44)47)25-51-40(28-12-9-8-10-13-28,29-14-18-31(48-5)19-15-29)30-16-20-32(49-6)21-17-30/h8-10,12-21,24,26-27,34-36,38H,11,23,25H2,1-7H3,(H,43,46,47)/t34-,35-,36-,38-,55?/m1/s1 |
Clé InChI |
HKRBVLVOTKMIQV-NITXCQAWSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)



![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)

![(2S)-N-[(4S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13715803.png)




![4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715859.png)
